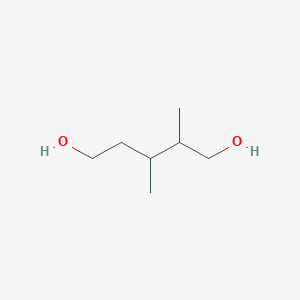
2,3-Dimethylpentane-1,5-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethylpentane-1,5-diol is an organic compound with the molecular formula C7H16O2. It is a diol, meaning it contains two hydroxyl (-OH) groups. This compound is a derivative of pentane, where two methyl groups are attached to the second and third carbon atoms, and hydroxyl groups are attached to the first and fifth carbon atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,3-Dimethylpentane-1,5-diol can be synthesized through various methods. One common approach involves the reduction of 2,3-dimethylpentane-1,5-dione using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding diketone. This process is carried out in the presence of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dimethylpentane-1,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be further reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: 2,3-Dimethylpentane-1,5-dione or 2,3-dimethylpentane-1,5-dicarboxylic acid.
Reduction: 2,3-Dimethylpentane.
Substitution: 2,3-Dimethylpentane-1,5-dichloride or 2,3-dimethylpentane-1,5-dibromide.
Aplicaciones Científicas De Investigación
2,3-Dimethylpentane-1,5-diol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of metabolic pathways involving diols.
Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds.
Industry: this compound is used in the production of polymers and resins due to its diol functionality.
Mecanismo De Acción
The mechanism of action of 2,3-dimethylpentane-1,5-diol depends on the specific reactions it undergoes. In oxidation reactions, the hydroxyl groups are converted to carbonyl groups through the transfer of electrons. In reduction reactions, the hydroxyl groups are converted to hydrogen atoms. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dimethylpentane: Lacks hydroxyl groups and is less reactive in oxidation and reduction reactions.
2,3-Dimethylpentane-1,5-dione: Contains carbonyl groups instead of hydroxyl groups and is more reactive in reduction reactions.
2,3-Dimethylpentane-1,5-dicarboxylic acid: Contains carboxyl groups and is more acidic compared to the diol.
Uniqueness
2,3-Dimethylpentane-1,5-diol is unique due to its dual hydroxyl functionality, which allows it to participate in a wide range of chemical reactions. This makes it a versatile compound in organic synthesis and industrial applications.
Propiedades
Número CAS |
81554-20-3 |
|---|---|
Fórmula molecular |
C7H16O2 |
Peso molecular |
132.20 g/mol |
Nombre IUPAC |
2,3-dimethylpentane-1,5-diol |
InChI |
InChI=1S/C7H16O2/c1-6(3-4-8)7(2)5-9/h6-9H,3-5H2,1-2H3 |
Clave InChI |
MJGXPIYXMGYKTR-UHFFFAOYSA-N |
SMILES canónico |
CC(CCO)C(C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-Nitro-2-(trifluoromethyl)phenoxy]naphthalene](/img/structure/B14419955.png)
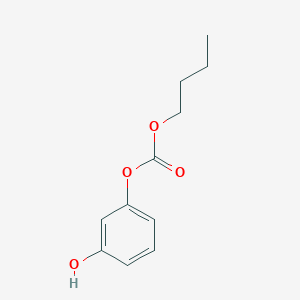

![({2-[(Carboxymethyl)amino]ethyl}[2-(pyridin-2-YL)ethyl]amino)acetic acid](/img/structure/B14419975.png)
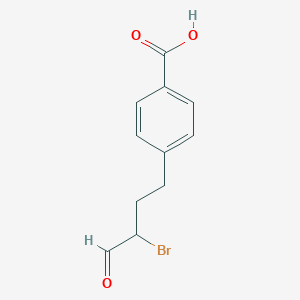
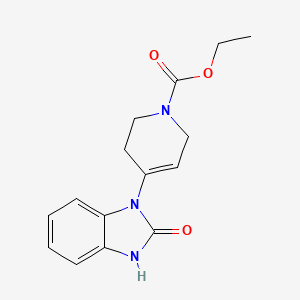
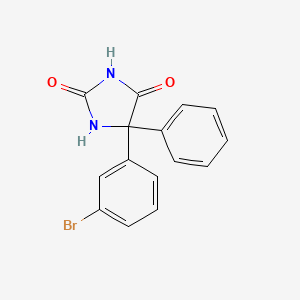
![[(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate](/img/structure/B14419992.png)
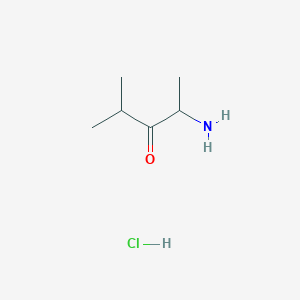

![Pyridine, 2-[[1-(2,5-dimethylphenyl)ethyl]sulfonyl]-5-methyl-, 1-oxide](/img/structure/B14420011.png)
![1,1'-[1,2-Phenylenebis(oxyprop-1-yne-3,1-diyl)]di(cyclohexan-1-ol)](/img/structure/B14420018.png)
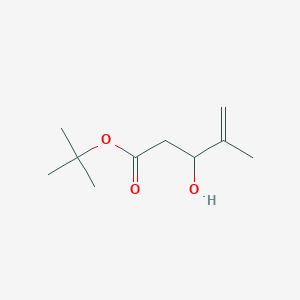
![Methyl [3-chloro-4-(3-chlorophenoxy)phenyl]carbamate](/img/structure/B14420030.png)
